6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its significant applications in medicinal chemistry due to its unique structural characteristics, which include the presence of bromine and methyl groups that enhance reactivity and potential for various chemical transformations. The compound has the molecular formula and a molecular weight of approximately 220.09 g/mol.
6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine is classified as a heterocyclic aromatic compound. It is particularly valued in research settings for its biochemical properties, including interactions with cytochrome P450 enzymes, which are crucial in drug metabolism. The compound can be sourced from various chemical suppliers and is utilized in both academic and industrial research.
The synthesis of 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine typically involves cyclization reactions of appropriate precursors. Common methods include:
The structure of 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine can be represented using various chemical notation systems:
InChI=1S/C9H10BrN2/c1-6-5-11-9-4-3-8(10)7(2)12(6)9;/h3-5H,1-2H3
CC1=CN=C2N1C(=C(C=C2)Br)C.Br
The compound features a fused bicyclic structure consisting of a pyridine and an imidazole ring, with bromine and methyl substituents that influence its chemical behavior and reactivity.
6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine participates in several types of chemical reactions:
Reagents such as transition metal catalysts, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride) are frequently employed. Reaction conditions are tailored to optimize yield and selectivity based on the desired transformation.
The mechanism by which 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine exerts its effects involves multiple biochemical pathways. Notably:
6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine typically appears as a crystalline solid with a melting point ranging from 120°C to 130°C. Its solubility varies depending on the solvent used; it is generally soluble in polar organic solvents like methanol and ethanol but less so in nonpolar solvents.
The chemical properties include:
Relevant data includes its molecular weight (220.09 g/mol), density (approximately 1.54 g/cm³), and boiling point around 300°C under atmospheric pressure.
6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine is widely used in medicinal chemistry due to its ability to serve as an intermediate in the synthesis of various bioactive compounds. Its applications include:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3